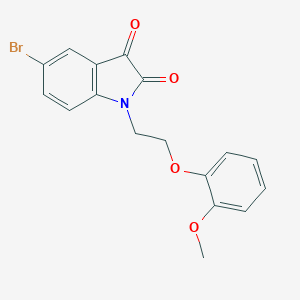

5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the total synthesis of various alkaloids was started from the cycloaddition of 3-ethyl-5-bromo-2-pyrone and enecarbamate .Molecular Structure Analysis

The indoline ring system in indole derivatives is almost planar . In the crystal structure of a similar compound, 5-bromo-1-ethyl-indoline-2,3-dione, the ethyl group is nearly perpendicular to the indoline ring system .Chemical Reactions Analysis

Indole derivatives are involved in various chemical reactions. For instance, the condensation reaction of an indole derivative with tyramine was productive .科学的研究の応用

Indole Synthesis and Applications

- Indole Alkaloids Synthesis : Indoles, which share structural motifs with the compound , are crucial in synthesizing a wide range of alkaloids with significant organic and medicinal chemistry applications. A review by Taber and Tirunahari (2011) presents a classification framework for all indole syntheses, highlighting the diverse strategies employed over the years and their evolution. This systematic approach helps in classifying new methods for constructing the indole nucleus, which is fundamental in developing pharmaceuticals and complex organic molecules (Taber & Tirunahari, 2011).

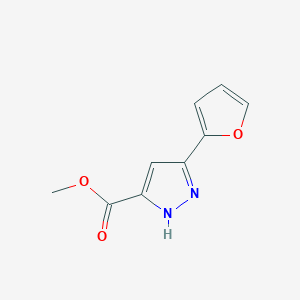

Biomass Conversion to Chemicals

- Biomass to Furan Derivatives : The transformation of plant biomass into valuable chemicals, including furan derivatives, is a significant area of research. Chernyshev et al. (2017) discuss the conversion of hexose carbohydrates and lignocellulose into 5-Hydroxymethylfurfural (HMF) and its derivatives, which are key intermediates for synthesizing a variety of polymers, fuels, and pharmaceuticals. This highlights the role of structural analogs of the mentioned compound in sustainable chemistry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental and Health Impacts of Brominated Compounds

- Novel Brominated Flame Retardants : The review by Zuiderveen, Slootweg, and de Boer (2020) on the occurrence and potential risks of novel brominated flame retardants (NBFRs) in the environment reflects on the increasing application and consequent environmental persistence of such compounds. While not directly related, this review underscores the importance of studying the environmental fate and impact of brominated organic compounds, which include a variety of industrially relevant chemicals (Zuiderveen, Slootweg, & de Boer, 2020).

将来の方向性

The future directions for the research on 5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione and similar compounds could include further investigation of their synthesis methods, exploration of their biological activity, and assessment of their safety and hazards. The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years , indicating a promising future direction.

作用機序

Target of Action

It’s known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to changes in cellular functions . The bromine atom in the compound could potentially enhance its reactivity, allowing it to interact more effectively with its targets .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways, contributing to their broad spectrum of biological activities .

Result of Action

Indole derivatives have been reported to exhibit antiproliferative and cytotoxic activity against various human cancer cell lines .

特性

IUPAC Name |

5-bromo-1-[2-(2-methoxyphenoxy)ethyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO4/c1-22-14-4-2-3-5-15(14)23-9-8-19-13-7-6-11(18)10-12(13)16(20)17(19)21/h2-7,10H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUPDLYBDFTFBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)